An In-Depth Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-4-methoxypyrimidin-5-amine (CAS No. 96833-41-9), a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its pivotal role as a scaffold for advanced therapeutic agents, particularly in the realm of kinase inhibitors. This document moves beyond a simple data sheet to explain the causality behind its synthetic utility and application, providing field-proven insights for its practical application.
Core Compound Identification and Physicochemical Profile
2-Chloro-4-methoxypyrimidin-5-amine is a substituted pyrimidine featuring three key functional groups that dictate its reactivity and utility: a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a nucleophilic amino group at the 5-position. This strategic arrangement makes it a versatile precursor for creating diverse molecular libraries.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-4-methoxypyrimidin-5-amine | N/A |
| CAS Number | 96833-41-9 | [1][2] |
| Molecular Formula | C₅H₆ClN₃O | [3] |
| Molecular Weight | 159.57 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Solubility | No data available | [4] |
Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not widely reported in public literature. Researchers should determine these properties experimentally for their specific lots.
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-4-methoxypyrimidin-5-amine can be efficiently achieved through the regioselective nucleophilic substitution of a dichloro-pyrimidine precursor. The methoxy group is installed by displacing the more reactive chlorine atom at the 4-position, a classic example of leveraging differential reactivity in heterocyclic systems.
Recommended Synthesis Protocol: Methoxylation of 2,4-dichloropyrimidin-5-amine
This protocol outlines a reliable method for the preparation of the title compound, achieving high yield and purity. The choice of sodium methoxide as the nucleophile and methanol as the solvent provides a straightforward and scalable route.
Experimental Protocol:
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Reaction Setup: To a solution of 2,4-dichloropyrimidin-5-amine (1.0 equiv.) in methanol (MeOH, approx. 12.5 mL per gram of starting material), add a 0.5 M solution of sodium methoxide (NaOMe) in methanol (1.5 equiv.).
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Reaction Execution: Stir the reaction mixture at 20°C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 1.5 hours).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by flash column chromatography on silica gel to yield the final product, 2-Chloro-4-methoxypyrimidin-5-amine. A reported yield for this transformation is approximately 91%.
Caption: Synthetic pathway for 2-Chloro-4-methoxypyrimidin-5-amine.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-4-methoxypyrimidin-5-amine stems from the orthogonal reactivity of its functional groups. The C2-chloro atom is the primary site for modification via cross-coupling or nucleophilic aromatic substitution (SₙAr), while the C5-amino group can be functionalized through acylation or further coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro position is an ideal handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.[5]
Rationale for Method Selection:
-
Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional tolerance of functional groups and its reliability in forming C-C bonds, which is essential for attaching aryl or heteroaryl moieties that can interact with deep pockets in target proteins.[6]
-
Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds. It allows for the introduction of a wide array of amine-containing fragments, which are often crucial for establishing hydrogen-bond interactions with the hinge region of protein kinases.
Caption: Key cross-coupling reactions at the C2-position.
Representative Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-tested protocol for the Suzuki coupling of a chloropyrimidine, which serves as a robust starting point for optimization with 2-Chloro-4-methoxypyrimidin-5-amine.
Experimental Protocol:
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Inerting: To an oven-dried Schlenk flask, add 2-Chloro-4-methoxypyrimidin-5-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.). Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80–100°C with vigorous stirring. For chloropyrimidines, microwave irradiation can significantly accelerate the reaction.[7]
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Applications in Drug Discovery: The Kinase Inhibitor Scaffold
The 2,4,5-trisubstituted pyrimidine core is a "privileged scaffold" in medicinal chemistry, most notably in the development of protein kinase inhibitors for oncology.[8] Kinases are crucial nodes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Molecules built from the 2-Chloro-4-methoxypyrimidin-5-amine core are designed to compete with ATP for the kinase's binding site, thereby inhibiting its function and blocking downstream signaling.
A prime example of a drug class where this scaffold is relevant is Anaplastic Lymphoma Kinase (ALK) inhibitors, used to treat certain types of non-small cell lung cancer.[9] Although specific drugs like Ceritinib (LDK378) use a similar but distinct starting material, the core synthetic strategy highlights the value of the 2-chloro-5-aminopyrimidine template.[9] The synthesis involves a sequential SₙAr or Buchwald-Hartwig reaction at the chloro positions to build the final, complex inhibitor.
Caption: Inhibition of the ALK signaling pathway by a pyrimidine-based inhibitor.
Safety and Handling
As a laboratory chemical, 2-Chloro-4-methoxypyrimidin-5-amine requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely published, data from structurally related chloromethyl- and methoxypyrimidines can provide guidance.
General Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
Potential Hazards (Inferred from Analogous Compounds): Based on data for similar compounds, potential GHS hazard statements may include:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[10]
-
H315: Causes skin irritation.[11]
-
H318/H319: Causes serious eye damage/irritation.[11]
-
H335: May cause respiratory irritation.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Chloro-4-methoxypyrimidin-5-amine stands as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites allow for predictable and selective functionalization through modern synthetic methodologies like palladium-catalyzed cross-coupling. While public data on its physical properties is sparse, its strategic importance is evident from its structural similarity to key fragments used in the synthesis of potent kinase inhibitors. For drug discovery professionals, this compound represents a foundational building block for accessing novel chemical matter targeting critical cellular pathways, underscoring the enduring importance of substituted pyrimidines in the quest for new therapeutics.
References
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Wikipedia. (2023). GHS hazard statements. Retrieved from [Link]
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ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]
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MKemix. (n.d.). 2-Chloro-4-methoxypyrimidin-5-amine 96833-41-9. Retrieved from [Link]
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- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-90.
- Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Enamine. (n.d.). Safety Data Sheet for methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
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Appretech Scientific Limited. (n.d.). 2-Chloro-4-methoxypyrimidin-5-amine. Retrieved from [Link]
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- Google Patents. (n.d.). US8530480B2 - Substituted pyrimidinyl-amines as protein kinase inhibitors.
- Liu, Q., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697.
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